![molecular formula C17H13ClN2S B12122633 Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- CAS No. 99469-86-0](/img/structure/B12122633.png)
Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-chloro-6-phenyl-2-[(phenylmethyl)thio]pyrimidine features a pyrimidine core substituted at positions 2, 4, and 6 with distinct functional groups:
- Position 4: A chlorine atom, enhancing electrophilicity and influencing binding affinity in biological systems.
- Position 6: A phenyl ring, contributing to aromatic stacking and steric bulk.
The benzylthio group at position 2 may modulate electronic and steric properties, impacting both synthetic accessibility and biological efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Phenylation: The phenyl group at the 6-position can be introduced via a Suzuki-Miyaura coupling reaction, using phenylboronic acid and a palladium catalyst.
Thioether Formation: The phenylmethylthio group at the 2-position can be introduced by reacting the pyrimidine derivative with benzyl mercaptan in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions.
Substitution: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Tin(II) chloride (SnCl₂), iron powder
Nucleophiles: Amines, thiols
Catalysts: Palladium catalysts for coupling reactions
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group
Amines: From reduction of nitro groups
Substituted Pyrimidines: From nucleophilic substitution reactions
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. A study synthesized a series of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles, including the compound of interest, and evaluated their in vitro activity against various Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated significant antibacterial effects, suggesting potential use in developing new antimicrobial agents .
Anti-inflammatory Properties
Pyrimidine derivatives have also been studied for their anti-inflammatory effects. A review highlighted the synthesis of novel pyrimidine compounds that showed promising anti-inflammatory activity in vitro. These compounds were tested for their ability to inhibit inflammatory pathways, indicating that they could serve as leads for developing anti-inflammatory drugs .
Cancer Research
The compound has been investigated for its potential anticancer properties. Studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis. The structure-activity relationship (SAR) analyses suggest that modifications on the pyrimidine ring can enhance anticancer activity, making this area a promising field for further exploration .
Agricultural Applications
Pesticide Development
Pyrimidine derivatives are being explored as potential pesticides due to their ability to disrupt biochemical pathways in pests. The synthesis of chlorinated pyrimidines has been linked to increased efficacy against specific agricultural pests, providing a basis for developing new crop protection products .
Herbicide Activity
In addition to pest control, pyrimidines have shown herbicidal properties. Research has indicated that certain derivatives can inhibit plant growth by targeting specific metabolic pathways, offering a novel approach to weed management .
Material Science
Polymer Chemistry
The incorporation of pyrimidine derivatives into polymer matrices has been investigated for enhancing material properties. Studies suggest that these compounds can improve thermal stability and mechanical strength in polymer formulations, making them suitable for various industrial applications .
Nanotechnology
Pyrimidine-based compounds are also being utilized in nanotechnology for drug delivery systems. Their ability to form nanoparticles facilitates targeted delivery of therapeutic agents, improving bioavailability and reducing side effects .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the European Journal of Medicinal Chemistry synthesized several 6-phenyl-2,4-disubstituted pyrimidines and tested them against a panel of microbial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, providing a foundation for future drug development aimed at treating resistant infections .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on novel pyrimidine derivatives revealed their mechanisms of action in inhibiting pro-inflammatory cytokines. These findings suggest that modifications to the pyrimidine structure can lead to enhanced anti-inflammatory properties, paving the way for new therapeutic options in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- depends on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The phenyl and thioether groups can enhance binding affinity through hydrophobic interactions and sulfur-aromatic interactions, respectively.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Comparable Pyrimidine Derivatives
Key Observations:
Position 2 Modifications: The benzylthio group in the target compound offers enhanced steric bulk compared to simpler alkylthio (e.g., F-DABOs) or phenylthio (e.g., 12f) groups. This may influence target binding selectivity .
Thiophene substitution () introduces heterocyclic aromaticity, which may enhance π-π stacking in agrochemical applications .
Chlorine at Position 4 :
- A common feature in all listed compounds, chlorine stabilizes the pyrimidine ring and enhances electrophilicity, facilitating nucleophilic substitution reactions during synthesis .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability :
Contradictions and Limitations
- Thio Group Effects: While notes that thio substitution reduces EGFR activity, and demonstrate potent antiviral/antimicrobial effects in other contexts. This underscores the target-specific nature of thio substituents .
Biological Activity
Pyrimidine derivatives, including Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound, characterized by the molecular formula C17H13ClN2S and CAS number 99469-86-0, exhibits a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific pyrimidine derivative, supported by recent research findings and case studies.
Chemical Structure and Properties
The structure of Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- can be depicted as follows:
This compound features a chloro group at the 4-position and a phenylthio group at the 2-position of the pyrimidine ring, contributing to its unique biological properties.
1. Anti-inflammatory Activity
Research indicates that pyrimidine derivatives exhibit substantial anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. For instance, studies have shown that compounds similar to Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- can effectively inhibit COX-1 and COX-2 activities, leading to reduced levels of inflammatory mediators such as prostaglandins.
Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives
Compound | IC50 (μM) | Selectivity Index (SI) |
---|---|---|
Celecoxib | 0.04 ± 0.01 | - |
Indomethacin | 9.17 | - |
Pyrimidine Derivative A | 0.04 ± 0.09 | Higher than celecoxib |
Pyrimidine Derivative B | 8.23 | Higher than indomethacin |
In vivo studies using models like carrageenan-induced paw edema demonstrated that certain pyrimidine derivatives possess anti-inflammatory effects comparable to established NSAIDs like indomethacin .
2. Anticancer Activity
The anticancer properties of pyrimidines are well-documented, with various studies reporting their cytotoxic effects against different cancer cell lines. For example, compounds derived from pyrimidines have shown promising results against breast cancer (MCF-7), lung cancer (A549), and colon cancer (Colo-205).
Table 2: Anticancer Activity of Pyrimidine Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 0.09 ± 0.0085 |
Compound B | A549 | 0.03 ± 0.0056 |
Compound C | Colo-205 | 0.01 ± 0.074 |
In a study comparing various pyrimidine derivatives against standard chemotherapeutics like etoposide, several compounds exhibited superior activity, indicating their potential as effective anticancer agents .
3. Antimicrobial Properties
Pyrimidines also demonstrate antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | ≤1 μg/mL |
Compound B | E. coli | ≤0.5 μg/mL |
Compound C | K. pneumoniae | ≤2 μg/mL |
These findings suggest that pyrimidines may serve as potential leads in developing new antimicrobial agents .
Case Studies
Case Study 1: Anti-inflammatory Effects in Animal Models
In a controlled study involving rats subjected to carrageenan-induced inflammation, a novel pyrimidine derivative demonstrated significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs . The compound's mechanism was attributed to its ability to inhibit COX enzymes effectively.
Case Study 2: Cytotoxicity in Cancer Research
A series of synthesized pyrimidine derivatives were tested for cytotoxicity against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of traditional chemotherapeutics, suggesting enhanced efficacy .
Properties
CAS No. |
99469-86-0 |
---|---|
Molecular Formula |
C17H13ClN2S |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-chloro-6-phenylpyrimidine |
InChI |
InChI=1S/C17H13ClN2S/c18-16-11-15(14-9-5-2-6-10-14)19-17(20-16)21-12-13-7-3-1-4-8-13/h1-11H,12H2 |
InChI Key |
XXSXGNNABQFKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.